molecular formula C7H8BrNOS B2568956 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole CAS No. 1566012-88-1

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole

Cat. No.: B2568956
CAS No.: 1566012-88-1
M. Wt: 234.11
InChI Key: ICWAJOGZWAAXFI-UHFFFAOYSA-N
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Description

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole is a halogenated heterocyclic compound with a unique molecular structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The presence of both bromine and thiazole moieties in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole typically involves the bromination of 4-(oxolan-3-yl)-1,3-thiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize the yield and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Potassium carbonate, sodium hydride, amines, thiols, alkoxides.

    Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction Reactions: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution Reactions: Substituted thiazoles with various functional groups.

    Oxidation Reactions: Thiazole sulfoxides and sulfones.

    Reduction Reactions: Thiazolidine derivatives.

Scientific Research Applications

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole is unique due to the presence of both bromine and thiazole moieties in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-bromo-4-(oxolan-3-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWAJOGZWAAXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CSC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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